

Application Notes and Protocols for Micropeptin 478A Analytical Standards

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Compound of Interest

Compound Name: Micropeptin 478A

Cat. No.: B15579886

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Introduction

Micropeptin 478A is a cyclic depsipeptide produced by the cyanobacterium *Microcystis aeruginosa*. It belongs to the larger class of cyanopeptolins, which are known for their diverse biological activities. Structurally, **Micropeptin 478A** is a chlorinated and sulfated peptide containing unique amino acid residues.^[1] Its primary known biological function is the potent inhibition of the serine protease plasmin, an enzyme crucial in the regulation of blood coagulation.^[1] This inhibitory activity makes **Micropeptin 478A** and its analogs potential leads for the development of therapeutic agents targeting cardiovascular diseases.^[1]

Accurate and reliable analytical methods are essential for the quantification and characterization of **Micropeptin 478A** in various matrices, from crude cyanobacterial extracts to purified samples for drug discovery screening. These application notes provide detailed protocols for the analysis of **Micropeptin 478A** using modern analytical techniques.

Quantitative Data

The following table summarizes the key quantitative information for **Micropeptin 478A**.

| Parameter | Value | Reference |
|---|----------------|-----------|
| Molecular Formula | C40H61N9O15SCl | [1] |
| Molecular Weight (as [M+H] ⁺) | 976/978 m/z | [1] |
| Plasmin Inhibition (IC ₅₀) | 0.1 µg/mL | [1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

This protocol is adapted from methodologies used for the purification and analysis of micropeptides.[1][2]

Objective: To purify or analyze the purity of **Micropeptin 478A** using reversed-phase HPLC.

Materials:

- HPLC system with a Diode Array Detector (DAD) or UV detector
- Reversed-phase C18 column (e.g., Kinetex 5 µm C18, 150 x 4.6 mm)[2]
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Formic acid (FA)
- **Micropeptin 478A** sample (e.g., crude extract, purified fraction)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.05% TFA or 0.1% FA.
 - Mobile Phase B: Acetonitrile with 0.05% TFA or 0.1% FA.

- Degas both mobile phases prior to use.
- Sample Preparation:
 - Dissolve the **Micropeptin 478A** sample in a suitable solvent, such as 80% methanol or the initial mobile phase composition.
 - Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
- HPLC Conditions:
 - Column: Reversed-phase C18
 - Flow Rate: 0.5 - 1.0 mL/min for analytical scale.
 - Injection Volume: 10 - 20 µL.
 - Detection: 238 nm (a common wavelength for peptide bonds, adjust based on UV-Vis spectrum if available).
 - Gradient (example):
 - 0-5 min: 15% B
 - 5-25 min: Linear gradient from 15% to 100% B[2][3]
 - 25-30 min: 100% B (column wash)
 - 30.1-35 min: 15% B (re-equilibration)
- Data Analysis:
 - Identify the peak corresponding to **Micropeptin 478A** based on its retention time, which should be compared to a reference standard if available.
 - Assess the purity of the sample by calculating the peak area percentage.

Mass Spectrometry (MS) for Identification and Structural Confirmation

This protocol outlines the use of mass spectrometry for the identification and structural confirmation of **Micropeptin 478A**.^[1]^[2]

Objective: To confirm the molecular weight and obtain fragmentation data for **Micropeptin 478A**.

Materials:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap) and tandem MS (MS/MS) capabilities.^[2]
- Electrospray Ionization (ESI) source.
- Solvents and column as described in the HPLC protocol.

Procedure:

- LC-MS Analysis:
 - Perform HPLC separation as described in Protocol 1, with the eluent directed into the ESI source of the mass spectrometer.
- MS Parameters (example):
 - Ionization Mode: Positive ESI.^[2]
 - Mass Range: 100 - 1500 m/z.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Source Temperature: 120 - 150 °C.
 - Desolvation Temperature: 300 - 350 °C.
- Data Acquisition:

- Acquire full scan MS data to identify the pseudomolecular ions $[M+H]^+$ at m/z 976/978, corresponding to the chlorine isotopic pattern.[\[1\]](#)
- Perform data-dependent MS/MS analysis on the parent ions to obtain fragmentation spectra. Key fragment ions can provide sequence information.
- Data Analysis:
 - Extract the ion chromatogram for m/z 976 and 978 to identify the peak corresponding to **Micropeptin 478A**.
 - Analyze the MS/MS spectra to confirm the peptide sequence and the presence of specific amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

This protocol provides a general workflow for the complete structural elucidation of **Micropeptin 478A** using NMR spectroscopy.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Objective: To obtain detailed 1D and 2D NMR spectra for the complete structural assignment of **Micropeptin 478A**.

Materials:

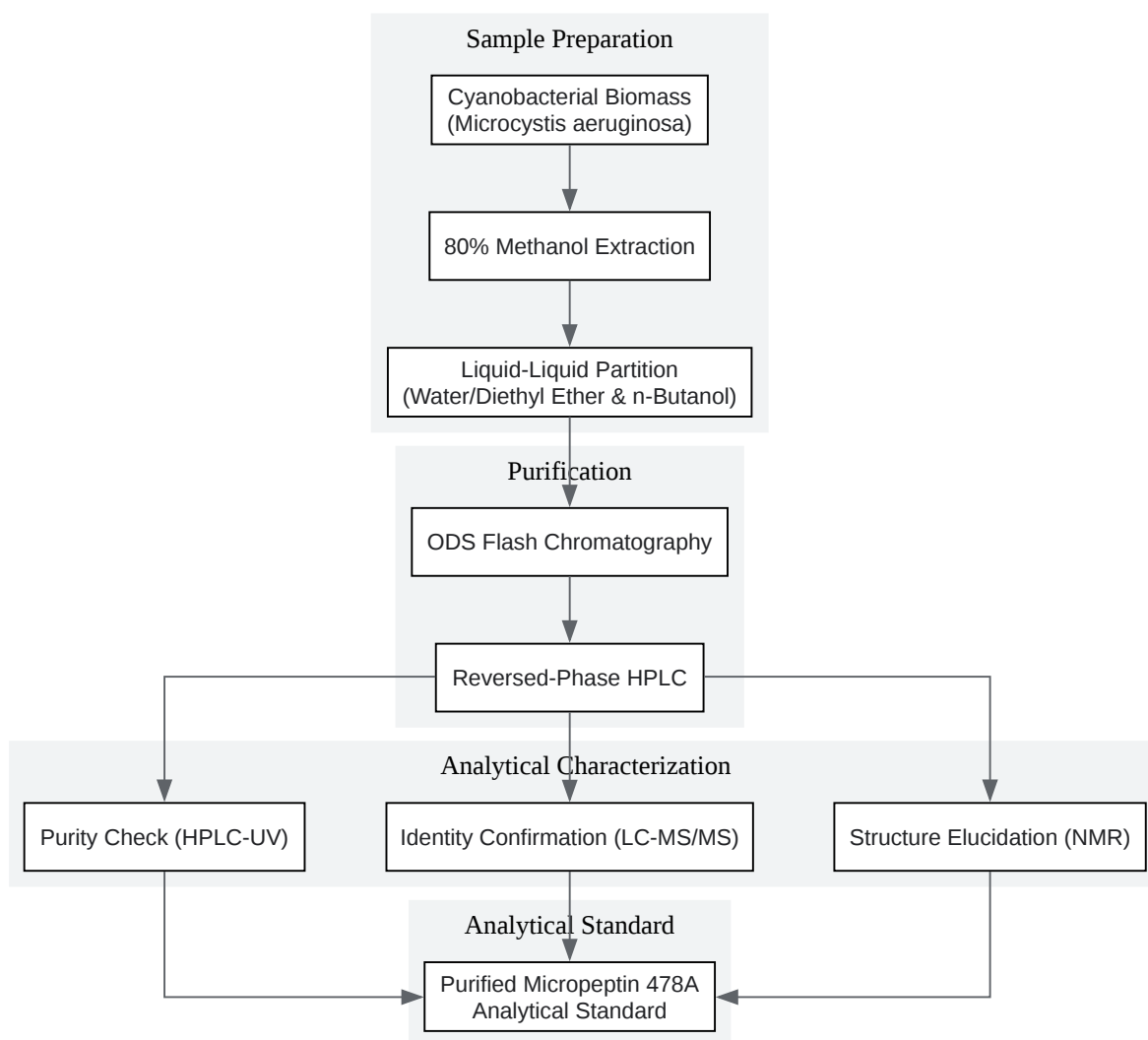
- High-field NMR spectrometer (e.g., 500 MHz or higher).
- NMR tubes.
- Deuterated solvent (e.g., DMSO- d_6).[\[2\]](#)
- Purified **Micropeptin 478A** sample.

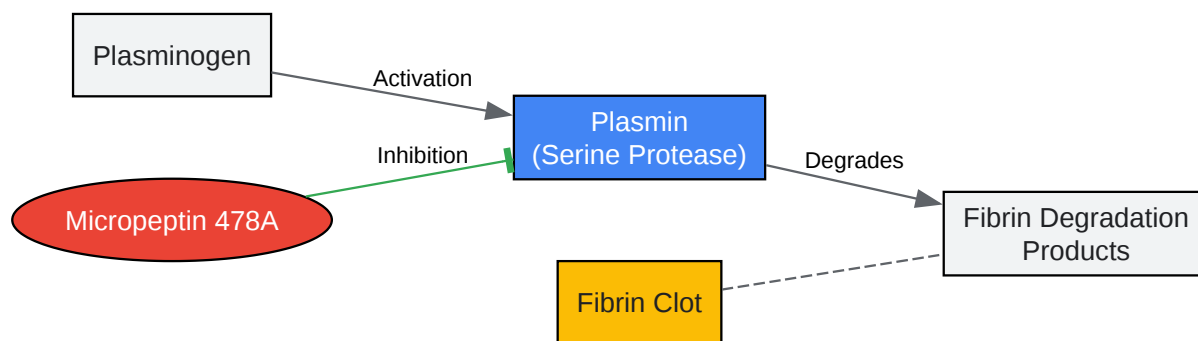
Procedure:

- Sample Preparation:

- Dissolve a sufficient amount of purified **Micropeptin 478A** (typically 1-5 mg) in approximately 0.5 mL of DMSO-d₆.
- NMR Experiments:
 - 1D NMR:
 - ¹H NMR.
 - ¹³C NMR.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems of the amino acid residues.[\[1\]](#)
 - TOCSY (Total Correlation Spectroscopy) / HOHAHA (Homonuclear Hartmann-Hahn): To correlate all protons within a spin system.[\[1\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.[\[1\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.[\[1\]](#)
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and overall 3D structure.[\[1\]](#)
- Data Analysis:
 - Process and analyze the NMR spectra using appropriate software.
 - Assign all proton and carbon signals.
 - Use the correlations from the 2D spectra to piece together the individual amino acid residues and then determine the overall sequence and macrocyclic structure.

Visualizations





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